molecular formula C10H7BrClNO2 B11837265 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

Cat. No.: B11837265
M. Wt: 288.52 g/mol
InChI Key: NWXKPAPWRGRCLL-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromoacetyl group at the 5-position and a chloro group at the 6-position of the indole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one typically involves the bromination of an appropriate indole precursor followed by acetylation. One common method includes the bromination of 6-chloroindole using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-6-chloroindole is then subjected to acetylation using bromoacetyl bromide in the presence of a base like pyridine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chloro group and the indole ring contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
  • 3-(2-Bromoacetyl)-2H-chromen-2-one
  • 2-Bromoacetylbenzofuran

Uniqueness

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromoacetyl and chloro substituents on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(2-bromoacetyl)-6-chloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXKPAPWRGRCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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